molecular formula C18H16F2N2O2 B6643305 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6643305
M. Wt: 330.3 g/mol
InChI Key: IUWSIZNZNPBDIF-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyrrolidine ring, a difluorophenyl group, and a methylphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The difluorophenyl and methylphenyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanone

  • 2,6-Difluoro-alpha-methylbenzyl alcohol

  • 1-(2,6-Difluorophenyl)ethanol

This compound represents a fascinating area of study with promising implications across various scientific disciplines. Its synthesis, reactions, and applications highlight the complexity and versatility of modern organic chemistry.

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Properties

IUPAC Name

1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-11-5-2-3-8-15(11)21-18(24)12-9-16(23)22(10-12)17-13(19)6-4-7-14(17)20/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWSIZNZNPBDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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